1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under reflux conditions in a solvent like 1,4-dioxane.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction using cyclopropyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.
Benzoylation: The final step involves the benzoylation of the piperidine ring using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Cyclopropyl-Substituted Compounds: Compounds with cyclopropyl groups often show enhanced stability and unique biological properties.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological activities.
Uniqueness
1-Benzoyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H24N4O2/c27-22(18-4-2-1-3-5-18)25-12-10-16(11-13-25)15-28-21-9-8-20-23-19(17-6-7-17)14-26(20)24-21/h1-5,8-9,14,16-17H,6-7,10-13,15H2 |
InChI Key |
DBJOXBCXJFTRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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